

Spectral Data Interpretation of Triethoxymethylsilane: A Technical Guide

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Compound of Interest

Compound Name: Triethoxymethylsilane

Cat. No.: B1582157

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This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectral data of **Triethoxymethylsilane** (MTES). It is intended for researchers, scientists, and professionals in drug development and materials science who utilize spectroscopic techniques for molecular characterization.

Molecular Structure and Spectroscopic Overview

Triethoxymethylsilane ($\text{CH}_3\text{Si}(\text{OCH}_2\text{CH}_3)_3$) is an organosilicon compound widely used in the synthesis of hybrid organic-inorganic materials. Spectroscopic analysis is crucial for confirming its structure and purity. The key structural features to be identified are the methyl group bonded to silicon (Si-CH_3) and the three ethoxy groups ($\text{O-CH}_2\text{CH}_3$).

- NMR Spectroscopy provides detailed information about the hydrogen (^1H), carbon (^{13}C), and silicon (^{29}Si) environments within the molecule.
- FTIR Spectroscopy identifies the characteristic vibrational modes of the functional groups present.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy of **Triethoxymethylsilane** reveals distinct signals corresponding to the methyl and ethoxy groups. The data is typically acquired in a deuterated solvent such as chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard.

¹H NMR Spectral Data

The proton NMR spectrum is characterized by three main signals: a singlet for the methyl protons and a quartet and a triplet for the ethoxy protons, showing the expected spin-spin coupling.

Assignment	Chemical Shift (δ, ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
Si-CH ₃	~0.1 - 0.2	Singlet	3H	N/A
O-CH ₂ -CH ₃	~3.8	Quartet	6H	~7.0
O-CH ₂ -CH ₃	~1.2	Triplet	9H	~7.0

¹³C NMR Spectral Data

The carbon NMR spectrum shows two distinct signals for the two types of carbon atoms in the ethoxy groups and one for the methyl group attached to the silicon.

Assignment	Chemical Shift (δ, ppm)
Si-CH ₃	~ -8.0
O-CH ₂ -CH ₃	~58.4
O-CH ₂ -CH ₃	~18.3

²⁹Si NMR Spectral Data

Silicon-29 NMR is a powerful tool for analyzing organosilicon compounds, providing direct insight into the silicon environment.^{[1][2][3]} For neat **Triethoxymethylsilane**, the chemical shift is observed in the typical range for T-type silicon atoms (R-Si(OR')₃).^{[1][4]}

Assignment	Chemical Shift (δ, ppm)
Si(CH ₃)(OCH ₂ CH ₃) ₃	~ -44.1 ^[1]

Fourier-Transform Infrared (FTIR) Spectral Data

The FTIR spectrum of **Triethoxymethylsilane** displays characteristic absorption bands corresponding to the vibrations of its chemical bonds.^[5] The spectrum is typically recorded from a thin liquid film between KBr plates or using an Attenuated Total Reflectance (ATR) accessory.^{[6][7][8]}

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
2978	C-H Asymmetric Stretch (-CH ₃) ^[5]	Strong
2928	C-H Asymmetric Stretch (-CH ₂)	Strong
2885	C-H Symmetric Stretch (-CH ₃ , -CH ₂)	Strong
1442	C-H Deformation (Scissoring)	Medium
1392	C-H Deformation (Bending)	Medium
1167, 1104, 1074	Si-O-C Asymmetric Stretch ^[5]	Very Strong
957	Si-O-C Symmetric Stretch	Strong
777	Si-C Stretch / -CH ₃ Rock ^[5]	Strong

Experimental Protocols

NMR Spectroscopy Protocol (General)

- **Sample Preparation:** Dissolve approximately 10-20 mg of **Triethoxymethylsilane** in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity. For ²⁹Si NMR, specific pulse sequences like INEPT or DEPT can be used to enhance sensitivity.^[3]
- **Data Acquisition:** Acquire the ¹H, ¹³C, and ²⁹Si NMR spectra. For ¹H and ¹³C, standard single-pulse experiments are usually sufficient. For ²⁹Si, a larger number of scans may be required

due to the low natural abundance and lower gyromagnetic ratio of the nucleus.[9]

- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale using the TMS signal. Integrate the signals in the ^1H spectrum to determine the relative proton ratios.

FTIR Spectroscopy Protocol (ATR Method)

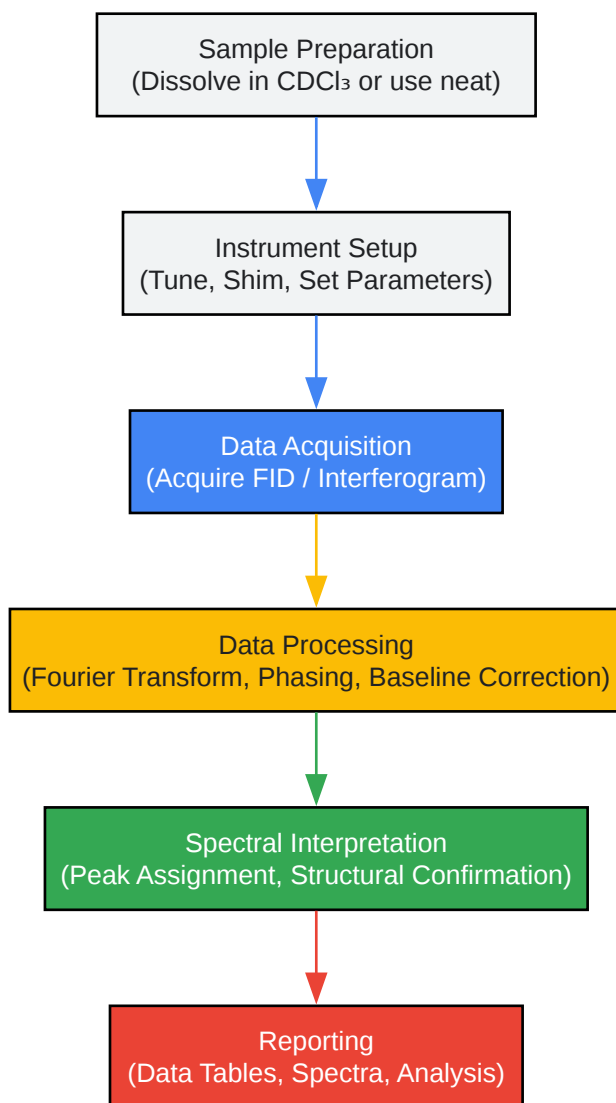
- Background Spectrum: Clean the ATR crystal (e.g., diamond or ZnSe) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.[7] Acquire a background spectrum of the empty crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO_2 and H_2O . [10]
- Sample Application: Place a single drop of neat **Triethoxymethylsilane** directly onto the ATR crystal, ensuring complete coverage of the sampling area.[10]
- Data Acquisition: Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal. Acquire the sample spectrum over a typical range of $4000\text{--}400\text{ cm}^{-1}$. [6] Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[6]
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum. Identify the peak positions (in cm^{-1}) and their corresponding intensities.

Visualizations

Structure-Spectra Correlation Diagram

Caption: Correlation of **Triethoxymethylsilane**'s functional groups with their NMR and FTIR signals.

Experimental Workflow Diagram



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Caption: General workflow for spectroscopic analysis from sample preparation to final report.

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